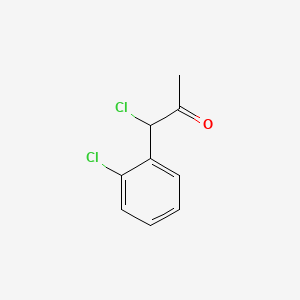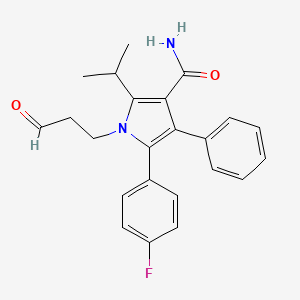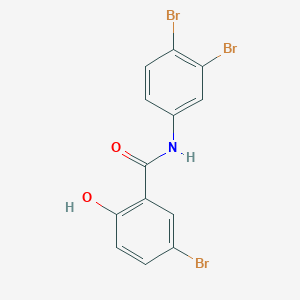
N-benzylidenecyclopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanamine,n-(phenylmethylene)- is an organic compound with the molecular formula C10H11N It is a derivative of cyclopropanamine, where the amine group is substituted with a phenylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropanamine,n-(phenylmethylene)- can be synthesized through the condensation of benzaldehyde with cyclopropanamine. The reaction typically involves refluxing benzaldehyde and cyclopropanamine in dichloromethane (CH2Cl2) with the addition of molecular sieves to remove water formed during the reaction . The mixture is then filtered, and the solvent is evaporated to obtain the product.
Industrial Production Methods
While specific industrial production methods for Cyclopropanamine,n-(phenylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanamine,n-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of imines or amides.
Reduction: Conversion back to cyclopropanamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Cyclopropanamine,n-(phenylmethylene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanamine,n-(phenylmethylene)- involves its interaction with various molecular targets. The phenylmethylene group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanamine: The parent compound without the phenylmethylene substitution.
N-Benzylcyclopropanamine: Similar structure but with a benzyl group instead of phenylmethylene.
Cyclopropylamine: A simpler amine with a cyclopropyl group.
Uniqueness
Cyclopropanamine,n-(phenylmethylene)- is unique due to the presence of both the cyclopropane ring and the phenylmethylene group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
3187-77-7 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
N-cyclopropyl-1-phenylmethanimine |
InChI |
InChI=1S/C10H11N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h1-5,8,10H,6-7H2 |
Clé InChI |
AJEGQHWTAFJTEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13998864.png)









